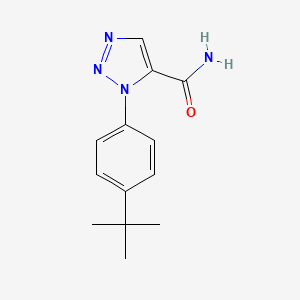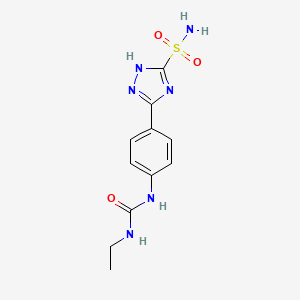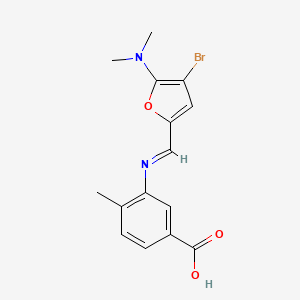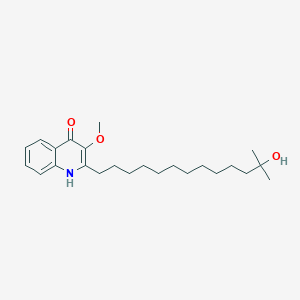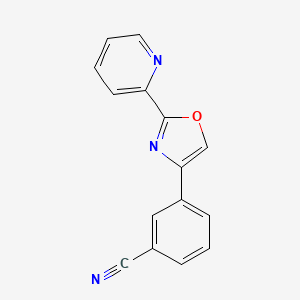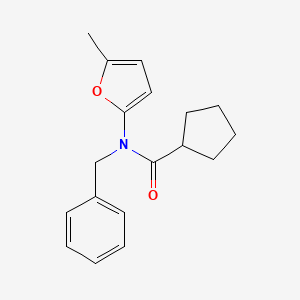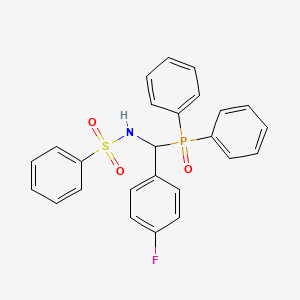![molecular formula C10H10Br2N2 B12878198 3,6-Dibromo-2-(propan-2-yl)pyrazolo[1,5-a]pyridine CAS No. 141401-54-9](/img/structure/B12878198.png)
3,6-Dibromo-2-(propan-2-yl)pyrazolo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dibromo-2-isopropylpyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of bromine atoms at the 3rd and 6th positions, and an isopropyl group at the 2nd position of the pyrazolo[1,5-a]pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dibromo-2-isopropylpyrazolo[1,5-a]pyridine typically involves the bromination of 2-isopropylpyrazolo[1,5-a]pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for 3,6-dibromo-2-isopropylpyrazolo[1,5-a]pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the bromination process.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dibromo-2-isopropylpyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts are often used in Suzuki or Heck coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3,6-Dibromo-2-isopropylpyrazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving brominated heterocycles.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex molecules for various research purposes.
Wirkmechanismus
The mechanism of action of 3,6-dibromo-2-isopropylpyrazolo[1,5-a]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and the pyrazolopyridine ring system play crucial roles in its binding affinity and specificity. The isopropyl group may also influence its pharmacokinetic properties, such as solubility and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
3,6-Dibromo-2-isopropylpyrazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
3,6-Dichloro-2-isopropylpyrazolo[1,5-a]pyridine: Similar structure but with chlorine atoms instead of bromine, which may affect its reactivity and biological activity.
3,6-Dibromo-2-methylpyrazolo[1,5-a]pyridine: Similar structure but with a methyl group instead of an isopropyl group, which may influence its physical and chemical properties.
3,6-Dibromo-2-phenylpyrazolo[1,5-a]pyridine: Similar structure but with a phenyl group, which may enhance its aromaticity and potential interactions with biological targets.
These comparisons highlight the uniqueness of 3,6-dibromo-2-isopropylpyrazolo[1,5-a]pyridine in terms of its specific substituents and their impact on its properties and applications.
Eigenschaften
CAS-Nummer |
141401-54-9 |
|---|---|
Molekularformel |
C10H10Br2N2 |
Molekulargewicht |
318.01 g/mol |
IUPAC-Name |
3,6-dibromo-2-propan-2-ylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C10H10Br2N2/c1-6(2)10-9(12)8-4-3-7(11)5-14(8)13-10/h3-6H,1-2H3 |
InChI-Schlüssel |
KIIBZKPPWFCFDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN2C=C(C=CC2=C1Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Azabicyclo[2.2.1]heptan-5-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12878118.png)



